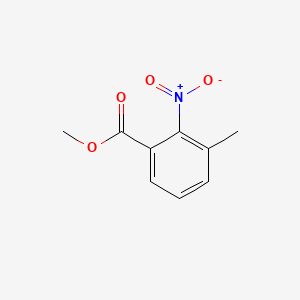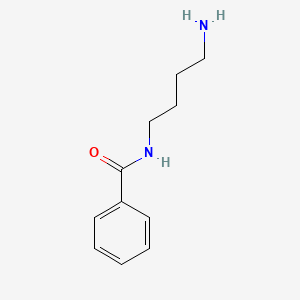
2,6-Dimethylphenanthrene
Overview
Description
2,6-Dimethylphenanthrene is a chemical compound with the molecular formula C16H14 . It has a molecular weight of 206.2824 .
Synthesis Analysis
The synthesis of 2,6-Dimethylphenanthrene has been achieved in gram-quantities by a short sequence of directed ortho metalation (DoM) of N,N-diethylbenzamides followed by Suzuki–Miyaura cross-coupling reaction .
Molecular Structure Analysis
The molecular structure of 2,6-Dimethylphenanthrene can be represented by the InChI string: InChI=1S/C16H14/c1-11-4-8-15-14(9-11)7-6-13-5-3-12(2)10-16(13)15/h3-10H,1-2H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .
Physical And Chemical Properties Analysis
2,6-Dimethylphenanthrene has a density of 1.1±0.1 g/cm^3, a boiling point of 369.6±12.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.4 mmHg at 25°C . Its enthalpy of vaporization is 59.2±0.8 kJ/mol .
Scientific Research Applications
Nonporous Adaptive Crystals for Separation Processes
2,6-Dimethylphenanthrene has been utilized in the synthesis of phenanthrene 2arene , a macrocycle with nanometer-sized cavities . These nonporous adaptive crystals exhibit remarkable adsorption capacity for benzene, making them highly effective for separating benzene from cyclohexane . This application is promising for industrial processes where the separation of specific hydrocarbons is required.
Molecular Weight Determination and Structural Analysis
The molecular weight and structure of 2,6-Dimethylphenanthrene are essential for various analytical techniques. With a molecular weight of 206.2824 g/mol and a specific structural formula, it serves as a standard in mass spectrometry and other analytical methods to identify and quantify similar compounds .
Biodegradation Studies
Research has shown that the presence of methyl groups in 2,6-Dimethylphenanthrene can significantly affect its biodegradation rate. Studies comparing the biodegradation kinetics of phenanthrene and its methylated derivatives provide insights into the environmental fate of polycyclic aromatic hydrocarbons (PAHs) and their potential toxicity .
properties
IUPAC Name |
2,6-dimethylphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-11-4-8-15-14(9-11)7-6-13-5-3-12(2)10-16(13)15/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKWYSBGCXYEDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C=CC(=C3)C)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40939264 | |
| Record name | 2,6-Dimethylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylphenanthrene | |
CAS RN |
17980-16-4 | |
| Record name | Phenanthrene, 2,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017980164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1329513.png)


acetate](/img/structure/B1329519.png)





